Olfactory Character Shift: Caramel/Coffee vs. Nutty/Fruity/Spicy Profile
The organoleptic profile of 2-Butyl-3,5,6-trimethylpyrazine is characterized as 'caramellic, coffee' . In contrast, the closest direct analog, 2-Ethyl-3,5,6-trimethylpyrazine, is described as possessing a 'fruity, nutty, and spicy' odor . This represents a qualitatively distinct sensory direction driven by the extension of the 2-alkyl chain from two to four carbon atoms, enabling a caramel/coffee signature that is not achievable with the ethyl-substituted compound.
| Evidence Dimension | Organoleptic descriptor identity |
|---|---|
| Target Compound Data | Caramellic, coffee-like flavor and aroma profile . |
| Comparator Or Baseline | 2-Ethyl-3,5,6-trimethylpyrazine: Described as 'fruity, nutty, and spicy' . |
| Quantified Difference | Qualitative categorical difference: caramel/coffee versus fruity/nutty/spicy. |
| Conditions | Organoleptic evaluation panels and literature compilations. |
Why This Matters
This difference is decisive for procurement when the target application requires an authentic caramel or roasted coffee note, as the ethyl analog will push the flavor profile toward nutty and fruity directions.
- [1] The Good Scents Company. 2-butyl-3,5,6-trimethylpyrazine. The Good Scents Company Information System. View Source
